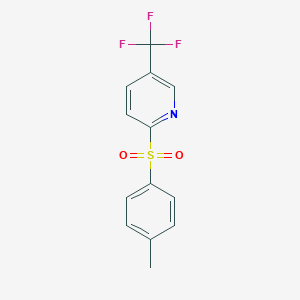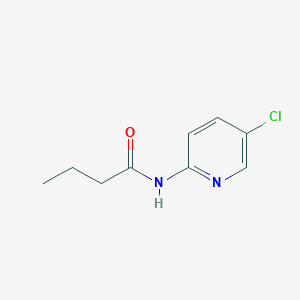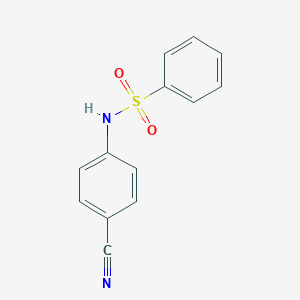![molecular formula C15H19NO5 B274640 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B274640.png)
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid, also known as MDMA, is a synthetic drug that belongs to the amphetamine class of drugs. It is commonly known as ecstasy or molly and is often used recreationally due to its euphoric effects. However, MDMA has also been the subject of scientific research due to its potential therapeutic applications. In
作用機序
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid works by increasing the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This leads to a release of these neurotransmitters, which results in the euphoric effects associated with this compound. However, the long-term effects of this compound on the brain are not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have both short-term and long-term effects on the body. Short-term effects include increased heart rate, blood pressure, and body temperature. Long-term effects include damage to the serotonin system in the brain, which can lead to depression and anxiety. This compound has also been shown to have neurotoxic effects on the brain.
実験室実験の利点と制限
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid has several advantages for lab experiments, including its ability to increase empathy and social bonding. This can be useful in studying social behavior and relationships. However, this compound has limitations as well, including its potential for neurotoxicity and the difficulty in controlling dosage and purity.
将来の方向性
For 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid research include further studies on its therapeutic applications, understanding the long-term effects on the brain, and developing safer and more effective ways to administer this compound.
合成法
The synthesis of 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for this compound synthesis are safrole and methylamine. The reaction conditions involve the use of various chemicals such as hydrochloric acid, sodium hydroxide, and acetic anhydride. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid has been the subject of scientific research due to its potential therapeutic applications. Some of the areas of research include treatment for post-traumatic stress disorder (PTSD), anxiety, and depression. This compound has been shown to increase empathy and social bonding, which may be useful in therapy sessions. It has also been studied for its potential use in couples therapy.
特性
分子式 |
C15H19NO5 |
|---|---|
分子量 |
293.31 g/mol |
IUPAC名 |
5-(1,3-benzodioxol-5-ylmethylamino)-3,3-dimethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19NO5/c1-15(2,7-14(18)19)6-13(17)16-8-10-3-4-11-12(5-10)21-9-20-11/h3-5H,6-9H2,1-2H3,(H,16,17)(H,18,19) |
InChIキー |
MSSNCOIDSVBDPW-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)NCC1=CC2=C(C=C1)OCO2)CC(=O)O |
正規SMILES |
CC(C)(CC(=O)NCC1=CC2=C(C=C1)OCO2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)

![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)

![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B274599.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274619.png)
